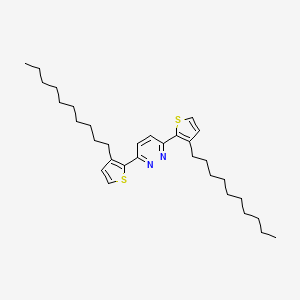
3,6-Bis(3-decylthiophen-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3-decylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two thiophene groups at the 3 and 6 positions, each bearing a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-decylthiophen-2-YL)pyridazine typically involves the following steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of 3-decylthiophene. This can be achieved through the alkylation of thiophene with decyl bromide in the presence of a base such as potassium carbonate.
Bromination: The 3-decylthiophene is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-3-decylthiophene.
Coupling Reaction: The final step involves the coupling of two equivalents of 2-bromo-3-decylthiophene with pyridazine. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-decylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran under reflux conditions.
Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted thiophene derivatives with varying alkyl or aryl groups.
Scientific Research Applications
3,6-Bis(3-decylthiophen-2-YL)pyridazine has several scientific research applications:
Materials Science: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers for electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows for exploration as a potential pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Its derivatives can be used in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-decylthiophen-2-YL)pyridazine depends on its application:
Electronic Applications: In electronic devices, the compound functions by facilitating charge transport through its conjugated system, which allows for efficient electron or hole mobility.
Biological Applications: When used as a pharmacophore, it may interact with specific molecular targets such as enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(3-hexylthiophen-2-YL)pyridazine: Similar structure but with shorter hexyl chains instead of decyl chains.
3,6-Bis(3-octylthiophen-2-YL)pyridazine: Similar structure but with octyl chains.
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine: Similar structure but with longer dodecyl chains.
Uniqueness
3,6-Bis(3-decylthiophen-2-YL)pyridazine is unique due to its specific decyl chain length, which can influence its solubility, electronic properties, and interaction with other molecules. The decyl chains provide a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and medicinal chemistry.
Properties
CAS No. |
872090-18-1 |
|---|---|
Molecular Formula |
C32H48N2S2 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
3,6-bis(3-decylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C32H48N2S2/c1-3-5-7-9-11-13-15-17-19-27-23-25-35-31(27)29-21-22-30(34-33-29)32-28(24-26-36-32)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
InChI Key |
ZMJURZXMZZBTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


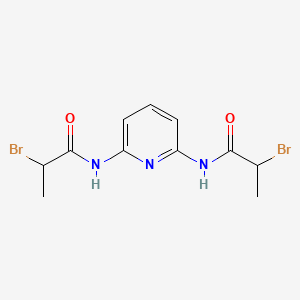
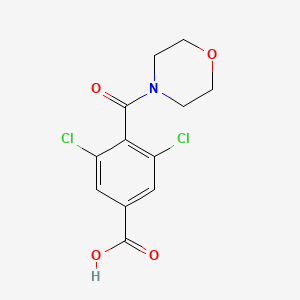
![4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12587402.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
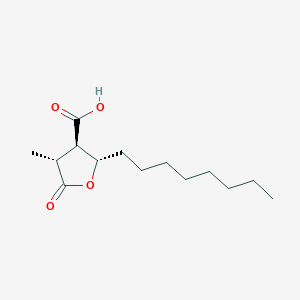
![5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587421.png)
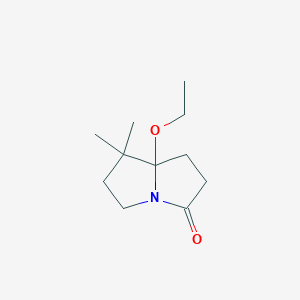



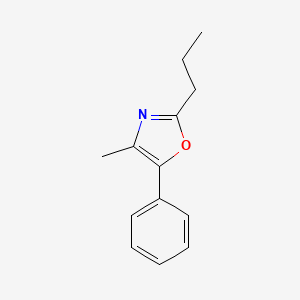
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
